REACTION_CXSMILES
|
S(Cl)(Cl)=O.O[CH2:6][CH2:7][NH:8][C:9](=[O:17])[C:10]1[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=1>CCOCC>[OH:16][C:13]1[CH:12]=[CH:11][C:10]([C:9]2[O:17][CH2:6][CH2:7][N:8]=2)=[CH:15][CH:14]=1
|
Name
|
|
Quantity
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160 mL
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Type
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reactant
|
Smiles
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S(=O)(Cl)Cl
|
Name
|
|
Quantity
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40 g
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Type
|
reactant
|
Smiles
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OCCNC(C1=CC=C(C=C1)O)=O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
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Smiles
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CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The reaction mixture was ultrasonicated for 1.75 hours
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Duration
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1.75 h
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Type
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TEMPERATURE
|
Details
|
cooled
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Type
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FILTRATION
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Details
|
The resulting solid product was collected by filtration
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Type
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WASH
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Details
|
washed with ether
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Type
|
CUSTOM
|
Details
|
dried overnight in a vacuum oven at 40° C.
|
Duration
|
8 (± 8) h
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)C=1OCCN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 42.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 118% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |